molecular formula C10H10O3 B1626833 5,6-Dihydroxy-1-tetralone CAS No. 59515-92-3

5,6-Dihydroxy-1-tetralone

Cat. No. B1626833
Key on ui cas rn: 59515-92-3
M. Wt: 178.18 g/mol
InChI Key: KOTSTVOEHZEULD-UHFFFAOYSA-N
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Patent
US05128362

Procedure details

To a solution of the product of Example 177 (30 g) in DMF (390 ml) was added cesium carbonate (83 g) followed by bromochloromethane (33 g) and the resulting mixture heated to 100 ° C. and mechanically stirred for 2 hours. The reaction was cooled, filtered and the solids washed with ethyl acetate. The filtrate concentrated and the residue taken up into water and toluene. The layers were separate and the aqueous layer reextracted with toluene. The extracts were combined, dried (MgSO4), filtered, treated with charcoal, refiltered and concentrated to provide 29.9 g of the desired product, m.p. 132°-136° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[O:13].[C:14](=O)([O-])[O-].[Cs+].[Cs+].BrCCl>CN(C=O)C>[CH2:14]1[O:12][C:11]2[C:2](=[C:3]3[C:8](=[CH:9][CH:10]=2)[C:7](=[O:13])[CH2:6][CH2:5][CH2:4]3)[O:1]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C2CCCC(C2=CC=C1O)=O
Name
cesium carbonate
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
390 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
BrCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
mechanically stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The layers were separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1OC2=C3CCCC(C3=CC=C2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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